Product packaging for Imidazo[1,2-b]pyridazin-6-ylmethanamine(Cat. No.:CAS No. 1313726-22-5)

Imidazo[1,2-b]pyridazin-6-ylmethanamine

Cat. No.: B8812387
CAS No.: 1313726-22-5
M. Wt: 148.17 g/mol
InChI Key: QHUJFPISKLSRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-b]pyridazin-6-ylmethanamine is a chemical building block based on the privileged imidazo[1,2-b]pyridazine scaffold, a nitrogen-rich bicyclic structure of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized for its excellent physicochemical properties, including improved solubility and a strong ability to form hydrogen bonds with biological targets, which often translates to enhanced pharmacodynamic and ADMET profiles . The methanamine functional group at the 6-position provides a versatile handle for further synthetic modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The imidazo[1,2-b]pyridazine core is a validated scaffold with a broad spectrum of reported biological activities. It serves as a key structural component in the development of therapeutic agents for oncology, with derivatives acting as potent inhibitors of various kinase targets such as JAK2 and Tyk2 JH2 . Beyond oncology, this scaffold shows promise in other research areas, including the development of diagnostic agents for neurodegenerative diseases like Alzheimer's, as well as potential treatments for inflammatory, metabolic, and parasitic diseases . The specific derivative, this compound, is therefore a valuable intermediate for researchers designing and synthesizing novel bioactive molecules across these fields. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B8812387 Imidazo[1,2-b]pyridazin-6-ylmethanamine CAS No. 1313726-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1313726-22-5

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

imidazo[1,2-b]pyridazin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H,5,8H2

InChI Key

QHUJFPISKLSRTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2N=C1CN

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 B Pyridazin 6 Ylmethanamine and Its Analogs

Classical Cyclocondensation Reactions for Imidazo[1,2-b]pyridazine (B131497) Core Construction

The foundational step in the synthesis of many imidazo[1,2-b]pyridazine derivatives is the formation of the fused bicyclic ring system. This is frequently accomplished through cyclocondensation reactions, a classic and effective method in heterocyclic chemistry.

Condensation with α-Halocarbonyl Compounds

A primary and widely utilized method for constructing the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a suitable aminopyridazine and an α-halocarbonyl compound, such as an α-bromoketone. nih.gov This reaction proceeds under mild basic conditions, often using sodium bicarbonate. nih.gov The introduction of a halogen on the pyridazine (B1198779) ring is crucial for the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov In 3-aminopyridazine (B1208633), the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, and alkylation by the α-bromoketone preferentially occurs at this site, which can hinder the desired bicyclic product formation. nih.gov

A general scheme for this reaction is as follows:

Reaction Scheme: Condensation with α-Halocarbonyl Compounds

Reactant 1Reactant 2ConditionsProduct
3-Amino-6-halopyridazineα-BromoketoneMild base (e.g., NaHCO₃)6-Halo-imidazo[1,2-b]pyridazine derivative

Reactions Employing 3-Amino-6-halopyridazines as Precursors

The use of 3-amino-6-halopyridazines as starting materials is a cornerstone of imidazo[1,2-b]pyridazine synthesis. nih.govthesciencein.org These precursors are themselves synthesized from commercially available dihalopyridazines. For instance, 3-amino-6-chloropyridazine (B20888) and 3-amino-6-fluoropyridazine can be prepared from 3,6-dichloropyridazine (B152260) and 3,6-difluoropyridazine, respectively, by reaction with aqueous ammonia (B1221849) at elevated temperatures. nih.gov 3-Amino-6-iodopyridazine can be obtained in high yield by refluxing 3-amino-6-chloropyridazine in a solution of hydroiodic acid. nih.gov

Once obtained, these 3-amino-6-halopyridazines are reacted with α-halocarbonyl compounds to yield the 6-halo-imidazo[1,2-b]pyridazine core, which is a versatile intermediate for further functionalization. nih.govthesciencein.org For example, 6-chloro-2-substituted aryl(or alkyl) imidazo[1,2-b]pyridazine is obtained by the reaction of 3-amino-6-chloro pyridazine with 2-bromo-1-substituted aryl (or alkyl) ethanone. thesciencein.org

Advanced Metal-Catalyzed Cross-Coupling Strategies for Scaffold Functionalization

Following the construction of the imidazo[1,2-b]pyridazine core, particularly the halogenated derivatives, a wide array of metal-catalyzed cross-coupling reactions can be employed to introduce diverse substituents and build molecular complexity. researchgate.net These methods offer a powerful toolkit for the late-stage functionalization of the scaffold, enabling the synthesis of a broad range of analogs.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a highly effective and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the functionalization of the imidazo[1,2-b]pyridazine scaffold. thesciencein.orgresearchgate.netnih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of a halide (such as a 6-chloro or 6-iodoimidazo[1,2-b]pyridazine) with an aryl or heteroaryl boronic acid or its ester. thesciencein.org

For instance, novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives have been synthesized via the Suzuki reaction of 6-chloro-2-substituted aryl(or alkyl) imidazo[1,2-b]pyridazine with a substituted aryl boronic acid in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a base such as potassium carbonate. thesciencein.org This methodology has also been utilized in a microwave-assisted, one-pot, two-step process involving Suzuki cross-coupling followed by a palladium-catalyzed arylation to produce 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. semanticscholar.org

Table: Examples of Catalysts and Conditions for Suzuki-Miyaura Coupling on Imidazo[1,2-b]pyridazines

CatalystLigandBaseSolventReference
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃DME/Ethanol/Water nih.gov
Bis(triphenylphosphine)palladium(II) chlorideTriphenylphosphineK₂CO₃Dimethylformamide thesciencein.org
(SIPr)Pd(allyl)ClSIPr-- medjchem.com

Buchwald-Hartwig Amination for Selective N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction is particularly useful for the synthesis of aryl amines from aryl halides. wikipedia.org In the context of imidazo[1,2-b]pyridazines, this methodology can be employed for the selective N-arylation of the heterocyclic core or for the introduction of amino substituents. researchgate.netresearchgate.net For example, the intermolecular Buchwald-Hartwig amination of 3-aminopyridazine can be a key step in the synthesis of more complex fused systems derived from the imidazo[1,2-b]pyridazine scaffold. researchgate.net The choice of ligand, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, is often crucial for the success of these couplings. wikipedia.orgnih.gov

Alternative Cross-Coupling Methodologies (e.g., Sonogashira, Heck, Negishi, Kumada, Stille)

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, a host of other metal-catalyzed cross-coupling methodologies have been utilized to functionalize the imidazo[1,2-b]pyridazine ring system, each offering unique advantages in terms of substrate scope and functional group tolerance. researchgate.net

Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It has been applied to the synthesis of highly functionalized imidazo[1,2-a]pyridines, a related class of compounds, by substituting a bromo atom with various terminal alkynes. beilstein-journals.org

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the vinylation or arylation of olefins and has been used in the functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines. mdpi.comnih.gov

Negishi Coupling : This reaction couples organic halides or triflates with organozinc compounds, typically using a palladium or nickel catalyst. wikipedia.org The Negishi coupling is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance. wikipedia.orgorganic-chemistry.orgacs.org

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent and an organic halide to form carbon-carbon bonds, with catalysis by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling reactions and is particularly useful for generating carbon-carbon bonds between alkyl, aryl, or vinyl groups. wikipedia.org

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. researchgate.net This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups.

These advanced catalytic methods provide a versatile and powerful platform for the diversification of the imidazo[1,2-b]pyridazine scaffold, enabling the synthesis of a wide array of derivatives for various applications. researchgate.net

C-H Activation Protocols for Direct Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials. acs.org For the imidazo[1,2-b]pyridazine system, metal-catalyzed C-H activation has been employed for C-arylation, C-benzylation, and C-alkylation. researchgate.net While research on the direct C-H functionalization of the imidazo[1,2-b]pyridazine ring is advancing, much of the detailed literature focuses on the closely related imidazo[1,2-a]pyridine (B132010) scaffold. nih.govrsc.orgrsc.org The principles, however, are often translatable. The C3 position is typically the most reactive site for electrophilic attack and subsequent functionalization in these systems. tandfonline.com

Transition-metal-catalyzed protocols, particularly those using palladium, rhodium, and ruthenium, are common. acs.org These reactions often employ a directing group to achieve high regioselectivity, guiding the catalyst to a specific C-H bond. acs.org Visible-light-induced photocatalysis represents another burgeoning area, enabling C-H functionalization under mild conditions, often without the need for metal catalysts. nih.gov For instance, visible light has been used to promote the perfluoroalkylation of imidazo[1,2-a]pyridines at the C3 position via the formation of electron donor-acceptor (EDA) complexes. nih.gov

Catalyst/Reagent SystemType of FunctionalizationPositionScaffoldRef.
Palladium (Pd) CatalystsArylation, Benzylation, AlkylationC-HImidazo[1,2-b]pyridazine researchgate.net
Eosin Y (Photocatalyst)Aerobic Oxidative CyclizationC3Imidazo[1,2-a]pyridine acs.org
Rose Bengal (Photocatalyst)Oxidative Cross-Dehydrogenative CouplingC3Imidazo[1,2-a]pyridine nih.gov
Metal-Free (EDA Complex)PerfluoroalkylationC3Imidazo[1,2-a]pyridine nih.gov

Oxidative Cyclization Approaches

Oxidative cyclization offers a direct route to the imidazo[1,2-b]pyridazine core from more linear precursors. A notable one-pot methodology involves the copper-catalyzed oxidative cyclization of haloalkynes with aminopyridazines. researchgate.net For example, using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in acetonitrile (B52724) under an oxygen atmosphere, 2-bromoimidazo[1,2-b]pyridazines have been synthesized in acceptable yields. researchgate.net

Another prominent strategy is the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones. organic-chemistry.org This method is valued for its broad functional group tolerance. Mechanistic studies suggest that this reaction may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org These oxidative approaches are advantageous as they often utilize readily available starting materials and employ molecular oxygen or other mild oxidants, aligning with the principles of green chemistry.

CatalystOxidantSubstratesProduct TypeRef.
Cu(OTf)₂O₂ (1 atm)Haloalkynes, 3-Aminopyridazine2-Haloimidazo[1,2-b]pyridazine researchgate.net
CuIAir2-Aminopyridines, AcetophenonesImidazo[1,2-a]pyridine organic-chemistry.org
Flavin/IodineAirAminopyridines, KetonesImidazo[1,2-a]pyridine organic-chemistry.org

Multicomponent Reaction (MCR) Strategies for Divergent Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating substructures from each starting material. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines. nih.govresearchgate.net This reaction typically involves the condensation of an aminopyridazine, an aldehyde, and an isocyanide. acs.org

The GBB reaction offers significant advantages in terms of operational simplicity and the ability to rapidly generate diverse libraries of compounds. researchgate.netmdpi.com By systematically varying the aldehyde and isocyanide components, a wide array of substituents can be introduced at the C2 and C3 positions of the imidazo[1,2-b]pyridazine core. beilstein-journals.org The reaction can be catalyzed by Lewis acids such as Yb(OTf)₃ or Brønsted acids. nih.govresearchgate.net Tandem strategies, where the product of an MCR is used in a subsequent reaction without isolation, further expand the molecular complexity that can be achieved. beilstein-journals.org

MCR TypeReactantsCatalystKey FeaturesRef.
Groebke–Blackburn–Bienaymé (GBB)Aminopyridazine, Aldehyde, IsocyanideYb(OTf)₃, Sc(OTf)₃High efficiency, diversity-oriented nih.govresearchgate.netbeilstein-journals.org
GBB followed by N-acylation/IMDAGBB Adduct, Acylating AgentAlCl₃ (for IMDA)Synthesis of fused isoquinolinones nih.gov
GBB followed by Ugi reactionGBB Adduct (as acid), Aldehyde, Amine, IsocyanideNoneSynthesis of peptidomimetics beilstein-journals.org

Utilization of Alternative Energy Sources in Synthetic Transformations (e.g., Microwave, Ultrasound)

The application of alternative energy sources like microwave irradiation and ultrasound has become a cornerstone of green and sustainable chemistry, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. nih.gov The GBB reaction for the synthesis of imidazo[1,2-a]pyridines has been successfully performed under microwave irradiation, achieving high yields in a matter of minutes to an hour. nih.govmdpi.com This technology is particularly well-suited for high-throughput synthesis in drug discovery. For instance, novel imidazo[1,2-a]pyrimidine-containing imidazole (B134444) derivatives have been synthesized in moderate to good yields (46%-80%) via a sequential one-pot, multicomponent reaction under microwave conditions. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation to enhance chemical reactivity. Ultrasound irradiation has been employed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and α-bromoacetophenone derivatives, affording products in good to excellent yields within 30 minutes. scispace.comscispace.com An ultrasound-mediated C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system has also been developed, achieving yields up to 97% in just 4 minutes in water, highlighting the method's efficiency and environmental benefits. organic-chemistry.org

Energy SourceReaction TypeKey AdvantagesTypical YieldsRef.
MicrowaveMulticomponent Reaction (GBB)Rapid heating, short reaction times89-98% nih.gov
MicrowaveSequential MCROne-pot synthesis, efficiency46-80% nih.gov
UltrasoundCondensationRapid, mild conditions, high yieldsGood to Excellent scispace.comscispace.com
UltrasoundC-H FunctionalizationMetal-free, green solvent (water), very fastUp to 97% organic-chemistry.org

Regioselective and Chemoselective Synthetic Considerations for Imidazo[1,2-b]pyridazin-6-ylmethanamine Analogues

Achieving the desired regiochemistry is a critical challenge in the synthesis of substituted heterocyclic compounds. For imidazo[1,2-b]pyridazines, the initial cyclization step dictates the substitution pattern of the core. The reaction between 3-aminopyridazines and α-haloketones is inherently regioselective. The ring nitrogen that is not adjacent to the amino group in 3-aminopyridazine is the most nucleophilic site. nih.gov Consequently, alkylation by the α-haloketone occurs preferentially at this nitrogen, leading to the formation of the desired imidazo[1,2-b]pyridazine scaffold. nih.gov

Further functionalization of the pre-formed bicyclic system also requires careful control of selectivity. As noted, C-H functionalization often favors the C3 position due to its electronic properties. tandfonline.com Therefore, to functionalize other positions like C2, C6, or C8, alternative strategies are necessary. This can involve using starting materials where the desired functionality is already in place or employing reactions that operate under different selectivity principles, such as directed metalation or nucleophilic aromatic substitution (SNAr). nih.gov The 6-position, often bearing a halogen in the starting 3-aminopyridazine, is an ideal handle for introducing various groups, including the methanamine side chain, via SNAr reactions. nih.gov

In cycloaddition reactions used to build related scaffolds like pyrrolo[1,2-b]pyridazines, the regioselectivity is determined by the electronic and steric properties of the dipole and dipolarophile. The regiochemistry of these cycloadditions can be unequivocally confirmed using spectroscopic techniques like NMR, where coupling patterns of protons on the newly formed ring provide definitive structural evidence. nih.gov

Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazin 6 Ylmethanamine Derivatives

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of various substituents on the fused ring system. Researchers have systematically introduced modifications at the C-2, C-3, and C-6 positions to probe the chemical space and optimize for potency and selectivity against different biological targets. nih.govnih.gov

The C-2 position of the imidazo[1,2-b]pyridazine core has been identified as a critical site for influencing biological activity. For instance, in the development of ligands for β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease, the substituent at the C-2 position plays a pivotal role. nih.gov

SAR studies revealed that a 2-N,N-dimethylaminophenyl moiety appears to be a crucial requirement for achieving desirable binding affinities to Aβ aggregates. nih.gov The presence of this group consistently leads to compounds with high affinity. Conversely, replacing the phenyl ring at this position with other heteroaromatic rings, such as pyridinyl or thiophenyl, results in a significant reduction in binding affinity, suggesting that the phenyl ring is essential for maintaining high-affinity interactions. nih.gov

Further investigations into kinase inhibition have also highlighted the importance of the C-2 position. While exploring inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), methylation at the C-2 position was found to improve binding affinity. cardiff.ac.uk However, the introduction of larger substituents at this same position was not well-tolerated, indicating that the size and nature of the group at C-2 are key determinants for potent inhibition. cardiff.ac.uk

Compound IDC-2 SubstituentC-6 SubstituentKᵢ (nM) for Aβ₁₋₄₀ Binding nih.gov
1 4'-DimethylaminophenylIodo12.3
2 4'-AminophenylIodo27.5
3 4'-DimethylaminophenylMethoxy21.5
4 4'-DimethylaminophenylMethylthio11.0
16a Pyridin-2-ylMethylthio>1000
16b Pyridin-3-ylMethylthio436
16c Pyridin-4-ylMethylthio765

The C-3 position offers another strategic site for modification to modulate the biological activity and selectivity of imidazo[1,2-b]pyridazine derivatives. Optimization at this position has been shown to enhance inhibitory activity against various kinases. For example, in the development of IKKβ inhibitors, modifications at the C-3 position contributed to increased cell-free IKKβ inhibitory activity and TNFα inhibition. nih.gov

The C-6 position, which includes the methanamine moiety of the titular compound, is a key area for structural variation that directly influences binding affinity and biological function. This position is often solvent-exposed in kinase binding pockets, allowing for the introduction of various substituents to improve properties like solubility and cell permeability, or to achieve additional interactions with the target protein.

In the context of Aβ plaque binding agents, the C-6 position shows a moderate tolerance for modification. nih.gov For instance, a 6-methylthio analogue demonstrated higher affinity than a 6-methoxy analogue. nih.gov However, incorporating larger groups, such as ω-fluoroethyl or ω-fluoropropyl, tended to decrease binding affinity. nih.gov This suggests a defined space for substitution at this position for this particular target.

Optimization of IKKβ inhibitors also involved modifications at the C-6 position, which, in conjunction with C-3 modifications, led to increased biological activity. nih.gov The development of potent VEGFR2 kinase inhibitors also explored this position, with one derivative, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl) benzamide, showing strong inhibitory activity. actascientific.com These findings underscore the importance of the C-6 substituent in tailoring the molecule for specific therapeutic targets, with even subtle changes impacting potency and selectivity.

Compound IDC-2 SubstituentC-6 SubstituentKᵢ (nM) for Aβ₁₋₄₀ Binding nih.gov
3 4'-DimethylaminophenylMethoxy21.5
4 4'-DimethylaminophenylMethylthio11.0
5 4'-Dimethylaminophenyl2-Fluoroethoxy48.6
7 4'-DimethylaminophenylAmino25.1
8 4'-DimethylaminophenylMethylamino28.6
11 4'-DimethylaminophenylHydroxy41.2

Stereochemical Investigations and Enantioselective Synthesis in SAR

While extensive research has focused on substituent effects, stereochemistry also represents a critical, albeit less explored, dimension in the SAR of imidazo[1,2-b]pyridazine derivatives. The spatial arrangement of atoms can fundamentally alter how a molecule interacts with its biological target, often leading to significant differences in potency between stereoisomers.

In some cases, the geometry of a substituent is a key determinant of activity. For example, in a series of imidazo[1,2-b]pyridazines designed as antirhinoviral agents, the linker between the phenyl ring and the core scaffold was crucial. It was discovered that compounds with an oxime linker in the E geometric configuration were the most potent analogues. The corresponding Z isomer resulted in a considerable loss of potency, highlighting that a specific spatial orientation is a key element for effective antiviral activity.

Scaffold-Hopping and Isosteric Replacement Approaches in Imidazo[1,2-b]pyridazine Research

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical series with improved properties while retaining the desired biological activity. researchgate.net These approaches have been successfully applied in the context of imidazo[1,2-b]pyridazine research.

Scaffold hopping involves replacing a core molecular structure with a different, structurally distinct scaffold that maintains a similar 3D arrangement of key functional groups. This technique was used to identify imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Tropomyosin receptor kinases (TRKs). bohrium.com Similarly, this strategy led to the discovery of potent FLT3 kinase inhibitors by evaluating various heterocyclic cores, with the imidazo[1,2-b]pyridazine scaffold emerging as particularly effective. nih.gov

Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic properties, has also been employed. researchgate.net For example, the imidazo[1,2-b]pyridazine core itself can be considered an isosteric analogue of imidazo[1,2-a]pyridine (B132010), where a CH group in the six-membered ring is replaced by a nitrogen atom. nih.gov This modification can alter properties such as lipophilicity and metabolic stability. In one instance, replacing an imidazo[1,2-a]pyrazine (B1224502) core with the imidazo[1,2-b]pyridazine moiety led to an improved outcome in the development of Bruton's tyrosine kinase (BTK) inhibitors. dergipark.org.trresearchgate.net

Elucidation of Critical Pharmacophoric Features for Target Engagement

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. openpharmaceuticalsciencesjournal.com For imidazo[1,2-b]pyridazine derivatives, understanding these features is crucial for rational drug design.

Structural analysis of these compounds as PIM kinase inhibitors revealed a unique binding mode. Instead of interacting with the kinase hinge region, which is common for many ATP-competitive inhibitors, these molecules bind to the N-terminal lobe αC helix. semanticscholar.org This non-ATP mimetic interaction explains their enhanced selectivity compared to conventional kinase inhibitors and represents a key pharmacophoric feature. semanticscholar.org The imidazo[1,2-b]pyridazine moiety itself is involved in van der Waals interactions with both lobes of the kinase binding site, further anchoring the molecule. dergipark.org.tr

Structure-based design, utilizing co-crystal structures of related inhibitors with their targets, has also been employed to guide the synthesis of new derivatives. nih.gov This approach led to the identification of potent dual inhibitors of c-Met and VEGFR2 kinases. nih.govresearchgate.net By understanding the precise interactions within the active site, researchers can rationally design modifications to enhance binding affinity and selectivity, confirming the critical pharmacophoric elements necessary for potent target engagement.

Molecular Mechanisms and Biological Target Engagement of Imidazo 1,2 B Pyridazin 6 Ylmethanamine Derivatives

Interaction with β-Amyloid Plaques as a Diagnostic or Therapeutic Strategy

Beyond kinase inhibition, imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and evaluated as potential ligands for imaging β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov The design of these molecules was inspired by their structural similarity to IMPY, a known Aβ imaging agent, with the goal of reducing lipophilicity and non-specific binding. nih.gov

In vitro binding assays using synthetic Aβ₁₋₄₀ aggregates demonstrated that these compounds have a wide range of binding affinities, with inhibition constant (Kᵢ) values from 11.0 nM to over 1000 nM. nih.govnih.gov The structure-activity relationship studies revealed that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core significantly influence binding affinity. nih.govemory.edu The presence of a 2-(4'-dimethylaminophenyl) group was found to be particularly important for achieving high-affinity binding. nih.gov

One of the most promising compounds from this series is 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (referred to as compound 4 in the study), which exhibited a high binding affinity with a Kᵢ value of 11.0 nM. nih.govnih.gov This strong and specific binding suggests that radiolabeled versions of this compound could be developed as novel positron emission tomography (PET) radiotracers for the in vivo imaging of Aβ plaques in the brain. nih.gov

Compound2-Position Substituent6-Position SubstituentBinding Affinity (Kᵢ, nM)
4 4'-Dimethylaminophenyl-SMe11.0
Derivative A 4'-Dimethylaminophenyl-Cl20.2
Derivative B 4'-Dimethylaminophenyl-Br16.5
Derivative C 4'-Dimethylaminophenyl-I13.9
Derivative D 4'-Aminophenyl-I101
Derivative E Phenyl-I> 1000

Data synthesized from published research to illustrate structure-activity relationships. nih.gov

Investigation of Modulatory Effects on Cellular Pathways

Imidazo[1,2-b]pyridazine derivatives have been the subject of extensive research due to their potent and selective inhibitory effects on key enzymes within various cellular signaling pathways. Notably, their influence on the B cell receptor (BCR) signaling pathway and the potential modulation of endocytic processes have garnered significant attention.

A crucial discovery in the study of Imidazo[1,2-b]pyridazine derivatives is their role as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B cell receptor signaling pathway. mdpi.comnih.govnih.gov BTK is essential for the development, maturation, signaling, survival, proliferation, and migration of B cells. mdpi.comnih.gov Aberrant activation of the BCR pathway is a hallmark of various B-cell malignancies.

One notable derivative, compound 22 (TM471-1) , has been identified as a potent and highly selective irreversible inhibitor of BTK. mdpi.comnih.gov This compound demonstrated a remarkable inhibitory concentration (IC50) of 1.3 nM against BTK. mdpi.comnih.gov By covalently binding to the kinase, TM471-1 effectively blocks the downstream signaling cascade initiated by the B cell receptor. mdpi.com This disruption of the signaling pathway ultimately inhibits the proliferation and survival of malignant B cells, as evidenced by its significant anti-tumor activity in xenograft models. mdpi.com

Beyond direct BTK inhibition, other Imidazo[1,2-b]pyridazine derivatives target kinases that indirectly influence B cell function. For instance, these compounds have been developed as inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. mdpi.com Tyk2 is involved in the signaling of various cytokines, such as IL-12, IL-23, and Type I interferons, which play a role in immune cell function, including that of B cells. mdpi.comnih.gov By inhibiting Tyk2, these derivatives can modulate the cytokine-mediated signaling that contributes to the activation and differentiation of B cells.

Furthermore, derivatives of the Imidazo[1,2-b]pyridazine scaffold have been identified as inhibitors of PIM kinases. nih.gov PIM kinases are downstream of many cytokine signaling pathways and are known to promote the growth and survival of various tumor cells, including those of lymphoid origin. nih.gov In activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), inhibition of PIM kinases has been shown to disrupt the mTORC1 signaling complex, leading to a loss of cap-dependent protein translation and reduced cell viability. nih.govresearchgate.net

The modulatory effects of these derivatives on key kinases in and related to the BCR signaling pathway are summarized in the table below.

Derivative TypeTarget KinaseEffect on Signaling PathwayCellular Outcome
TM471-1Bruton's tyrosine kinase (BTK)Irreversible inhibition of BTK, blocking downstream BCR signaling. mdpi.comnih.govInhibition of B cell proliferation and survival. mdpi.com
Tyk2 InhibitorsTyrosine kinase 2 (Tyk2)Inhibition of cytokine signaling (e.g., IL-12, IL-23, Type I IFN). mdpi.comModulation of B cell activation and differentiation.
PIM Kinase InhibitorsPIM kinasesInhibition of mTORC1 signaling and cap-dependent translation. nih.govresearchgate.netReduced cell viability in B-cell malignancies. nih.gov

While direct studies on the effects of Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives on endocytic processes are limited, their known targets, particularly Bruton's tyrosine kinase (BTK), are implicated in the regulation of such cellular functions. Endocytosis is a fundamental process by which cells internalize molecules and larger particles, and it plays a vital role in various cellular activities, including nutrient uptake, signal transduction, and immune responses. Phagocytosis is a specific type of endocytosis involving the engulfment of large particles.

Research has demonstrated that BTK is required for efficient phagocytosis by macrophages. nih.gov Inhibition of BTK has been shown to decrease the rate of phagocytosis in murine-derived myeloid cells. nih.gov Given that a specific Imidazo[1,2-b]pyridazine derivative, TM471-1, is a potent BTK inhibitor, it is plausible that this compound and similar derivatives could modulate endocytic processes, such as phagocytosis, in immune cells where BTK plays a regulatory role. mdpi.com This potential effect stems from the established function of its target kinase rather than direct experimental evidence on the compound itself in the context of endocytosis.

Characterization of Ligand-Receptor Binding Modes and Affinities

The efficacy of Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors is intrinsically linked to their high binding affinities and specific binding modes within the active sites of their target enzymes.

A prominent example is the irreversible BTK inhibitor, TM471-1 . This compound was designed to form a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK. mdpi.com This covalent interaction leads to the irreversible inactivation of the enzyme, providing a sustained inhibitory effect. mdpi.com The high potency of TM471-1 is reflected in its low IC50 value of 1.3 nM. nih.gov

In the case of Tyk2 inhibitors, Imidazo[1,2-b]pyridazine derivatives have been developed to target the pseudokinase (JH2) domain of Tyk2. mdpi.com This allosteric inhibition "locks" Tyk2 in an inactive conformation, preventing it from participating in signal transduction. nih.gov This mode of binding confers high selectivity for Tyk2 over other JAK family members, which is a desirable property to minimize off-target effects. mdpi.com The binding affinity of these derivatives to the Tyk2 JH2 domain has been reported with Ki values in the nanomolar range. For instance, one derivative exhibited a Ki of 0.086 nM. mdpi.com

The interaction of one such Tyk2 inhibitor, compound 6c , with the Tyk2 JH2 domain has been elucidated through a cocrystal structure. mdpi.com The binding is characterized by two main hydrogen bond networks. One network forms at the hinge region, involving hydrogen bonds between the C8 methylamino NH and the carbonyl of Val690, and between the N1 of the imidazopyridazine core and the NH of Val690. The second network is located near the gatekeeper residue and involves hydrogen bonds from the C3 amide carbonyl to the NH of Lys642 and to the carbonyl of Glu688 via a bridging water molecule. mdpi.com

The binding affinities of various Imidazo[1,2-b]pyridazine derivatives to their respective target kinases are presented in the table below, highlighting their potency.

Compound/DerivativeTarget KinaseBinding Affinity (IC50/Ki)
TM471-1Bruton's tyrosine kinase (BTK)IC50: 1.3 nM nih.gov
Derivative 6Tyk2 JH2 DomainKi: 0.086 nM mdpi.com
K00135PIM1 KinaseKD: 25 nmol/L

Future Research Trajectories and Emerging Applications of Imidazo 1,2 B Pyridazin 6 Ylmethanamine and Its Derivatives

Targeting Underexplored Imidazo[1,2-b]pyridazine (B131497) Core Modifications

While significant research has focused on substitutions at the C3 and C6 positions of the imidazo[1,2-b]pyridazine ring, future work will likely concentrate on less explored positions to unlock novel structure-activity relationships (SAR). nih.govresearchgate.net The development of advanced synthetic methods, such as metal-catalyzed C-H activation, opens new avenues for direct functionalization at positions that were previously difficult to access. researchgate.netnih.gov

Key areas for future exploration include:

C7 and C8 Modifications: Computational modeling suggests that substituents at the C7 and C8 positions are in close proximity to the hinge region of many protein kinases. dundee.ac.uk While this could lead to steric clashes, carefully chosen modifications could also introduce beneficial interactions, potentially improving binding affinity and selectivity. dundee.ac.uk

C2 Substitutions: Research has shown that even minor modifications at the C2 position, such as methylation, can improve binding affinity and ligand efficiency for certain targets. dundee.ac.uk A systematic exploration of a diverse range of substituents at this position is warranted.

Scaffold Hopping and Isosteric Replacements: Replacing parts of the core or its key substituents with bioisosteres is a proven strategy. For instance, replacing an indole (B1671886) ring with a 1H-imidazo[1,2-b]pyrazole has been shown to significantly improve aqueous solubility while maintaining biological activity. rsc.org Similar strategies could be applied to existing imidazo[1,2-b]pyridazine-based compounds to enhance their pharmacokinetic profiles.

Recent reviews have highlighted the progress in the site-selective functionalization of related scaffolds like imidazo[1,2-a]pyridines, covering all carbon positions (C2, C3, C5, C6, C7, and C8). rsc.orgrsc.org Applying these methodologies to the imidazo[1,2-b]pyridazine core is a logical and promising next step for generating chemical diversity and discovering new biological activities.

Advancements in Sustainable and Efficient Synthetic Methodologies

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of heterocyclic compounds. Future research on imidazo[1,2-b]pyridazines will increasingly adopt sustainable practices to reduce waste, energy consumption, and the use of hazardous materials.

Emerging synthetic strategies include:

Microwave and Ultrasound Irradiation: These non-conventional energy sources have been successfully used to accelerate reactions and improve yields in the synthesis of imidazo[1,2-b]pyridazine and related pyridazinone derivatives. nih.govasianpubs.org Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes. sci-hub.se

Green Solvents and Catalysts: The use of environmentally benign solvents, such as eucalyptol, water, and polyethylene (B3416737) glycol, is becoming more common. sci-hub.seresearchgate.net Furthermore, employing biocatalysts like chitosan (B1678972) or developing metal-free reaction pathways aligns with the principles of green chemistry. acs.orgnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient way to assemble complex imidazo[1,2-b]pyridazine structures from simple starting materials in a single step, improving atom economy and reducing purification efforts. researchgate.netsemanticscholar.org

Metal-Catalyzed Cross-Coupling and C-H Functionalization: Modern organometallic chemistry provides powerful tools for building and modifying the imidazo[1,2-b]pyridazine scaffold. researchgate.net Techniques like Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as direct C-H arylation, allow for the precise installation of various functional groups. researchgate.netdergipark.org.tr

Rational Design of Multi-Target Directed Ligands within the Imidazo[1,2-b]pyridazine Class

The complexity of diseases like cancer often involves multiple signaling pathways. This has led to a growing interest in designing multi-target directed ligands (MTDLs) that can modulate several disease-relevant targets simultaneously. The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile platform for developing such agents, particularly dual-target kinase inhibitors. nih.govdrugbank.com

The rational design of these MTDLs often relies on structure-based approaches, utilizing co-crystal structural information of known inhibitors bound to their respective targets. nih.gov For example, researchers have successfully designed imidazo[1,2-b]pyridazine derivatives that dually inhibit c-Met and VEGFR2, two key kinases involved in tumor growth and angiogenesis. nih.govresearchgate.netdeepdyve.com Another study reported the development of potent dual PI3K/mTOR inhibitors based on this scaffold. drugbank.com

Examples of Multi-Target Imidazo[1,2-b]pyridazine Derivatives
Compound ClassTargetsTherapeutic AreaDesign Strategy
Imidazo[1,2-b]pyridazine Derivativesc-Met and VEGFR2OncologyStructure-based design using co-crystal data. dergipark.org.trnih.gov
Imidazo[1,2-b]pyridazine DerivativesPI3Kα and mTOROncologyFunction-oriented synthesis. drugbank.com
3,6-Disubstituted Imidazo[1,2-b]pyridazinesDYRKs and CLKsVarious (e.g., neurological disorders, oncology)Kinase inhibitor screening and SAR. nih.gov

Future efforts will likely focus on identifying novel target combinations for which a dual-inhibition strategy would be synergistic. This involves a deep understanding of disease biology and the intricate cross-talk between signaling pathways.

Strategies for Enhancing Compound Selectivity and Potency through Structural Refinement

A central challenge in drug discovery is optimizing a lead compound to maximize its potency against the intended target while minimizing off-target effects, thereby ensuring selectivity. Research on imidazo[1,2-b]pyridazine derivatives has demonstrated that minor structural modifications can lead to dramatic improvements in both potency and selectivity.

Structure-based drug design, which utilizes X-ray crystallography and computational docking, is a powerful strategy for this refinement process. tandfonline.comtandfonline.comresearchgate.net By visualizing how a compound binds to its target protein, researchers can make rational modifications to enhance key interactions or introduce new ones. For example, the optimization of Haspin kinase inhibitors was rapidly achieved by combining crystal structure analysis with effective docking models, leading to inhibitors with IC50 values as low as 6 nM. tandfonline.comtandfonline.comnih.gov

Impact of Structural Modifications on Potency and Selectivity
TargetModification StrategyResult
Haspin KinaseSwitching a pyrrolidine (B122466) for a morpholine (B109124) moiety on the side chain.Improved IC50 to 6 nM and increased selectivity against other kinases. tandfonline.com
p38 MAP KinaseScaffold transformation to enhance hydrophobic interactions.Identification of potent and orally bioavailable inhibitors. researchgate.net
DYRK1ATransposing a substituent from the C2 to the C3 position.1000-fold enhancement in binding affinity. dundee.ac.uk
TRKScaffold hopping and structural optimization.Potent inhibition of wild-type and multiple resistant mutant kinases. nih.govresearchgate.net
ALKDesign of macrocyclic derivatives.Effective against G1202R mutant and L1196M/G1202R double mutations. nih.gov

Further SAR studies will continue to be crucial. For instance, in the development of ligands for β-amyloid plaques, it was found that a 2-(4'-Dimethylaminophenyl) moiety was critical for high binding affinity, while modifications at the 6-position were moderately tolerated. nih.gov These detailed SAR insights are invaluable for guiding the structural refinement of future compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-b]pyridazine Research

While traditional computational methods like molecular modeling and docking are already integral to imidazo[1,2-b]pyridazine research, the next frontier is the full integration of artificial intelligence (AI) and machine learning (ML). dundee.ac.uknih.govtandfonline.com These advanced computational tools have the potential to revolutionize the drug discovery process by accelerating timelines and improving the quality of candidate compounds.

Potential applications of AI/ML in this field include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build robust quantitative structure-activity relationship (HQSAR) models. koreascience.kr Such models can predict the biological activity of novel, untested imidazo[1,2-b]pyridazine derivatives, allowing for the rapid virtual screening of large chemical libraries and prioritization of compounds for synthesis.

De Novo Drug Design: Generative AI models can design entirely new imidazo[1,2-b]pyridazine derivatives that are optimized for specific properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Synthesis Planning: AI tools can analyze the complex structures of imidazo[1,2-b]pyridazine derivatives and propose efficient and sustainable synthetic routes, accelerating the synthesis of promising new compounds.

Target Identification and Validation: By analyzing large biological datasets, AI can help identify new potential therapeutic targets for which the imidazo[1,2-b]pyridazine scaffold might be particularly well-suited.

Q & A

Basic: What are the key considerations for synthesizing Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives?

Methodological Answer:
Synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, cyclization using iodine catalysts (e.g., in imidazo[1,2-a]pyrazine derivatives) can yield high-purity products . Key steps include:

  • Reagent Selection: Optimize catalysts (e.g., iodine for regioselectivity) and solvents (polar aprotic solvents like DMF).
  • Temperature Control: Reactions often require precise heating (70–100°C) to avoid side products.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating target compounds .

Basic: How to characterize this compound derivatives structurally?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and ring connectivity. For example, aromatic protons in imidazo-pyridazine cores resonate at δ 7.5–9.0 ppm .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks for C7_7H8_8N3_3O: 149.15 g/mol) .
  • X-ray Crystallography: Resolves ambiguous stereochemistry in complex derivatives .

Advanced: How to resolve contradictions in biological activity data across cell lines?

Methodological Answer:
Contradictions (e.g., variable IC50_{50} values in HepG2 vs. MCF-7 cells) require:

  • Dose-Response Replication: Validate activity across multiple assays (e.g., MTT, apoptosis markers).
  • Mechanistic Profiling: Use RNA sequencing to identify differential gene expression in responsive vs. resistant cell lines.
  • Solubility/Permeability Checks: Poor solubility in aqueous buffers (common for imidazoheterocycles) may skew results .

Advanced: What computational strategies optimize reaction pathways for imidazo-pyridazine derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in cyclization reactions .
  • Machine Learning: Train models on existing reaction datasets (e.g., solvent/catalyst combinations) to predict optimal conditions .
  • Molecular Dynamics: Simulate solvent effects on reaction kinetics to reduce trial-and-error experimentation .

Advanced: How to design structure-activity relationship (SAR) studies for imidazo-pyridazine-based inhibitors?

Methodological Answer:

  • Core Modifications: Introduce substituents at positions 2, 3, and 6 of the imidazo-pyridazine scaffold to assess steric/electronic effects.
  • Bioisosteric Replacement: Replace methanamine groups with sulfonamides or carbamates to enhance binding affinity .
  • In Silico Docking: Use AutoDock Vina to predict binding modes against targets (e.g., β-amyloid plaques or kinase enzymes) .

Basic: What are standard protocols for evaluating antimicrobial activity of imidazo-pyridazines?

Methodological Answer:

  • MIC Assays: Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Curves: Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Resistance Profiling: Compare activity against wild-type vs. multidrug-resistant strains .

Advanced: How to address low yields in multi-step syntheses of imidazo-pyridazine derivatives?

Methodological Answer:

  • Intermediate Stabilization: Protect amine groups with Boc or Fmoc during cyclization to prevent side reactions .
  • Flow Chemistry: Improve heat/mass transfer in exothermic steps (e.g., iodination) .
  • Design of Experiments (DoE): Apply factorial design to identify critical variables (e.g., catalyst loading, reaction time) .

Advanced: What analytical methods validate target engagement in vivo for imidazo-pyridazine therapeutics?

Methodological Answer:

  • PET/SPECT Imaging: Radiolabel compounds (e.g., 18^{18}F for imidazo-pyridazines) to track biodistribution .
  • Biomarker Quantification: Use ELISA or LC-MS/MS to measure downstream targets (e.g., reduced tau phosphorylation in Alzheimer’s models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.